
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt is a complex organic compound with a unique structure. This compound is characterized by its cyclohexa-4,6-diene ring, which is substituted with carboxy, pentyl, and dihydroxy groups. The potassium salt form enhances its solubility in water, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt typically involves multiple steps:
Formation of the Cyclohexa-4,6-diene Ring: This can be achieved through Diels-Alder reactions, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Carboxy Group: This step often involves carboxylation reactions, where a carboxyl group is introduced using reagents like carbon dioxide.
Addition of the Pentyl Group: This can be done through alkylation reactions, where an alkyl halide reacts with the cyclohexa-4,6-diene ring.
Formation of the Potassium Salt: The final step involves neutralizing the compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The pentyl group can be substituted with other alkyl or functional groups.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other electrophiles.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexa-4,6-diene derivatives.
Esterification: Esters.
Aplicaciones Científicas De Investigación
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene sodium salt: Similar structure but different counterion.
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene lithium salt: Similar structure but different counterion.
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene ammonium salt: Similar structure but different counterion.
Uniqueness
The potassium salt form of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene is unique due to its enhanced solubility and stability in aqueous solutions, making it particularly useful in biological and industrial applications.
This detailed article provides a comprehensive overview of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H17KO4 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H18O4.K/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13;/h6-7,10-11,13-14H,2-5H2,1H3,(H,15,16);/q;+1/p-1/t10-,11+;/m0./s1 |
Clave InChI |
BBLPZPQHEWQLGM-VZXYPILPSA-M |
SMILES isomérico |
CCCCCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[K+] |
SMILES canónico |
CCCCCC1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)
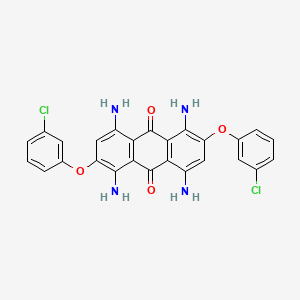

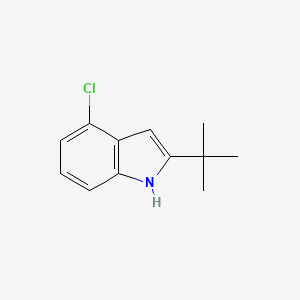
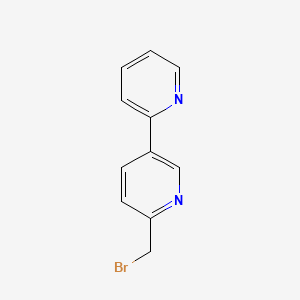
![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)
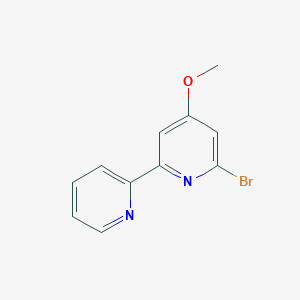
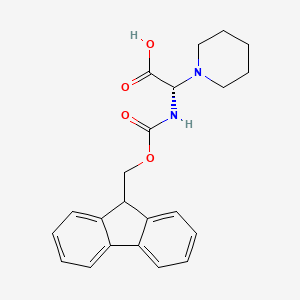

phosphanium bromide](/img/structure/B13139527.png)
